4(S)-Edoxaban Pyridine N-Oxide
Description
Contextualization of Edoxaban (B1671109) as a Direct Factor Xa Inhibitor
Edoxaban is a potent, orally available, and highly selective direct inhibitor of coagulation Factor Xa (FXa). nih.govresearchgate.net FXa is a critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways, responsible for converting prothrombin to thrombin. By directly, competitively, and reversibly inhibiting FXa, edoxaban effectively reduces thrombin generation and subsequent fibrin (B1330869) clot formation. This mechanism of action underlies its use in the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment and prevention of venous thromboembolism (VTE). nih.govdrugbank.com Unlike traditional anticoagulants like warfarin, DOACs like edoxaban have a more predictable pharmacokinetic and pharmacodynamic profile. drugbank.com
Significance of Related Substances and Metabolites in Drug Development Research
In the realm of pharmaceutical development and manufacturing, the identification and characterization of related substances, which include metabolites and impurities, are of paramount importance. These substances can arise during the synthesis of the active pharmaceutical ingredient (API) or through the metabolic processes the drug undergoes in the body. vulcanchem.com Regulatory bodies mandate the monitoring and control of these related substances to ensure the quality, safety, and consistency of the final drug product. The presence of certain impurities, even in trace amounts, can potentially impact the drug's efficacy or lead to adverse effects. Therefore, a significant area of pharmaceutical research is dedicated to developing sensitive analytical methods to detect, quantify, and characterize these compounds. researchgate.net The study of metabolites is also crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. vulcanchem.com
Definition and Structural Presentation of 4(S)-Edoxaban Pyridine (B92270) N-Oxide
4(S)-Edoxaban Pyridine N-Oxide is a known metabolite and impurity of edoxaban. Structurally, it is a derivative of the parent edoxaban molecule where the nitrogen atom on the pyridine ring has been oxidized to form an N-oxide. The designation "(4S)" refers to the specific stereochemistry at the 4th position of the cyclohexyl ring, which is an integral part of the edoxaban structure.
The precise chemical name for this compound is 5-Chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide . It is important to distinguish this compound from another known N-oxide metabolite where the oxidation occurs on the nitrogen of the thiazolopyridine ring system. vulcanchem.com
Below are the key chemical identifiers for this compound:
| Property | Value |
| Chemical Name | 5-Chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide |
| CAS Number | 2803372-49-6 |
| Molecular Formula | C₂₄H₃₀ClN₇O₅S |
| Molecular Weight | 564.06 g/mol |
Overview of Research Domains Pertaining to this compound
Research concerning this compound is primarily concentrated in a few specialized areas of pharmaceutical science, reflecting its role as a metabolite and impurity of edoxaban.
Drug Metabolism and Pharmacokinetics (DMPK): A primary research domain is the study of edoxaban's metabolism, where this compound is identified as a product of in vivo biotransformation. While metabolism of edoxaban is considered minimal, with the unchanged drug being the predominant form in plasma, several metabolites, including the pyridine N-oxide, are formed. drugbank.com These studies are essential for building a complete pharmacokinetic profile of edoxaban.
Analytical Chemistry and Method Development: A significant focus of research is the development and validation of sensitive and specific analytical methods for the detection and quantification of edoxaban and its related substances. researchgate.net Techniques such as high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the principal methods used to separate and identify impurities like this compound from the parent drug and other metabolites. researchgate.net The availability of well-characterized reference standards of this compound is crucial for these analytical applications, including method validation and quality control in the production of edoxaban. synzeal.com
Pharmaceutical Quality Control and Impurity Profiling: In the manufacturing of edoxaban, it is imperative to control the levels of all related substances. Research in this area focuses on establishing acceptable limits for impurities and developing robust manufacturing processes that minimize their formation. This compound, in its capacity as a process-related impurity and metabolite, is a key target for such quality control measures.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30ClN7O5S |
|---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
N'-(5-chloro-1-hydroxypyridin-2-ylidene)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
InChI |
InChI=1S/C24H30ClN7O5S/c1-30(2)24(36)13-4-6-15(26-20(33)21(34)29-19-7-5-14(25)11-32(19)37)17(10-13)27-22(35)23-28-16-8-9-31(3)12-18(16)38-23/h5,7,11,13,15,17,37H,4,6,8-10,12H2,1-3H3,(H,26,33)(H,27,35)/t13-,15-,17+/m0/s1 |
InChI Key |
KLUIGRKENSYXRW-JLJPHGGASA-N |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
Origin of Product |
United States |
Stereochemical Characterization and Configuration Elucidation of 4 S Edoxaban Pyridine N Oxide
Assignment and Confirmation of 4(S) Absolute Configuration
The absolute configuration of 4(S)-Edoxaban Pyridine (B92270) N-Oxide is defined by the stereocenters on its cyclohexyl ring. The parent compound, Edoxaban (B1671109), has the (1R,2S,5S) configuration. However, the naming convention can sometimes refer to the stereochemistry of key intermediates. For the purpose of clarity, the specific stereochemistry of the N-oxide derivative is often detailed in its full chemical name.
The IUPAC name for one of the primary N-oxide metabolites is N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-5-oxido-6,7-dihydro-4H- Current time information in Bangkok, TH.thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide. nih.gov This name specifies the absolute configuration of the three stereocenters on the cyclohexyl moiety as (1S, 2R, 4S). This configuration is foundational to the structure of Edoxaban and its closely related derivatives. The assignment of the (S) configuration at the C-4 position, which bears the dimethylcarbamoyl group, is a result of rigorous synthesis and characterization of chiral intermediates during the drug development process. acs.org The stereochemical configuration is typically confirmed through advanced analytical techniques, including X-ray crystallography of the parent compound or key intermediates, and further supported by spectroscopic and chromatographic analyses that distinguish between different stereoisomers.
Chiral Isomerism within Edoxaban Derivatives and Pyridine N-Oxides
Edoxaban's molecular structure contains three chiral centers, which means there are 2³ = 8 possible stereoisomers. researchgate.net These isomers are composed of one pair of enantiomers (Edoxaban and its mirror image, ent-Edoxaban) and multiple diastereomers. researchgate.netsynzeal.com The pharmacological activity is specific to the (1R,2S,5S)-isomer, making the control of chiral impurities a critical aspect of its synthesis and quality control. researchgate.net
The formation of pyridine N-oxides from Edoxaban or its isomers introduces further stereochemical complexity.
Diastereomer Formation: When an achiral reagent oxidizes a chiral molecule like Edoxaban, the resulting N-oxide product, such as 4(S)-Edoxaban Pyridine N-Oxide, will be diastereomeric to the N-oxides formed from other stereoisomers of Edoxaban.
Atropisomerism: The N-O bond in certain hindered pyridine N-oxides can create a stereogenic axis, leading to atropisomers, which are stereoisomers resulting from restricted rotation around a single bond. nih.gov While this is a known phenomenon, the stereochemical stability and potential for atropisomerism in this compound specifically would depend on the rotational barrier of the N-oxide-bearing ring relative to the rest of the molecule.
Multiple N-Oxidation Sites: Edoxaban contains more than one nitrogen atom that can potentially be oxidized. Studies have identified various oxidative degradation products, including a di-N-oxide impurity, where oxidation occurs at more than one site. nih.gov This creates a host of additional isomers with distinct chemical and physical properties.
The synthesis and characterization of these various isomers are essential for understanding the metabolic profile of Edoxaban and for developing analytical methods to ensure the purity of the active pharmaceutical ingredient. researchgate.net
Spectroscopic Techniques for Stereochemical Analysis
A suite of spectroscopic techniques is employed to elucidate and confirm the structure and stereochemistry of Edoxaban and its derivatives, including this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for structural confirmation. researchgate.net The chemical shifts, coupling constants, and through-space interactions observed in 2D-NMR experiments (like NOESY) can help determine the relative configuration of the substituents on the cyclohexane (B81311) ring. For N-oxides, NMR can also provide information about the electronic environment of the pyridine ring, which is altered by the N-O bond. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and confirm the molecular weight of the N-oxide metabolite. nih.govpsu.edu Tandem mass spectrometry (MS/MS) helps in structural elucidation by analyzing the fragmentation patterns of the molecule. This is particularly useful in identifying metabolites in complex biological matrices. nih.govpsu.edu
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule. researchgate.net The formation of the N-oxide can be observed by changes in the vibrational frequencies associated with the pyridine ring.
Surface-Enhanced Raman Spectroscopy (SERS): SERS has been explored as a highly sensitive method for the detection of Edoxaban. mdpi.com This technique could potentially be applied to its metabolites, offering quantification at very low concentrations due to significant signal enhancement. vulcanchem.com
Table 1: Spectroscopic Methods for Characterization of Edoxaban and its Derivatives
| Technique | Application | Key Findings | References |
|---|---|---|---|
| NMR (¹H, ¹³C) | Structural elucidation and confirmation of chiral impurities. | Confirms the covalent structure and relative stereochemistry of synthesized isomers. | researchgate.net |
| MS/HRMS | Molecular weight determination and elemental composition. | Confirms the mass of metabolites and degradation products like N-oxides. | researchgate.netnih.govpsu.edu |
| Tandem MS (MS/MS) | Structural fragmentation analysis for identification. | Used to identify known metabolites in biological samples and characterize degradation products. | nih.govpsu.edunih.gov |
| IR Spectroscopy | Functional group identification. | Characterizes the presence of key chemical bonds in synthesized impurities. | researchgate.net |
| SERS | Highly sensitive detection and quantification. | Demonstrates potential for therapeutic drug monitoring with very low limits of quantification. | mdpi.comvulcanchem.com |
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment
Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are indispensable for separating and quantifying the stereoisomers of Edoxaban and its N-oxide derivatives. These methods are crucial for assessing the enantiomeric and diastereomeric purity of the drug substance.
Chiral Chromatography: To separate the eight stereoisomers of Edoxaban, chiral stationary phases (CSPs) are required. A method using an amylose-tri(3,5-xylylcarbamate) bonded silica (B1680970) gel column has been shown to simultaneously separate Edoxaban from its seven other isomers. google.com This allows for the precise control of isomeric impurities.
Reverse-Phase HPLC/UHPLC: Reverse-phase chromatography is widely used for the analysis of Edoxaban and its metabolites. apacsci.com When coupled with mass spectrometry (LC-MS/MS), it becomes a powerful tool for identifying and quantifying metabolites like this compound in biological fluids such as plasma and urine. psu.edunih.gov Specific methods have been developed to separate oxidative degradation impurities, including mono- and di-N-oxides. nih.gov
The development and validation of these methods according to regulatory guidelines (e.g., ICH) ensure their specificity, sensitivity, linearity, accuracy, and precision. apacsci.com
Table 2: Selected Chromatographic Conditions for Edoxaban Isomer and Metabolite Analysis
| Method | Column | Mobile Phase | Detection | Application | References |
|---|---|---|---|---|---|
| Chiral HPLC | Amylose-tri(3,5-xylylcarbamate) bonded silica gel | Mixed non-polar and polar solvents | Not Specified | Simultaneous separation of Edoxaban and its seven stereoisomers. | google.com |
| RP-HPLC | Bakerbond C18 (150 × 4.6 mm; 3 μm) | A: 10 mM dipotassium (B57713) hydrogen phosphate (B84403) (pH 7.0). B: n-Propanol:Acetonitrile (20:30 v/v). Combination: A:B (85:15). | UV at 210 nm | Determination of stereoisomeric impurities in an Edoxaban starting material. | apacsci.com |
| RP-HPLC | YMC Triart phenyl (250 × 4.6 mm, 5 µm) | A: 10 mM ammonium (B1175870) acetate. B: Acetonitrile:Methanol (1:1 v/v). Gradient elution. | UV at 290 nm | Separation of three oxidative degradation impurities, including di-N-oxide. | nih.gov |
| UHPLC-MS/MS | ACQUITY UPLC HSS PFP (1.7 µm, 2.1 × 100 mm) | Not specified in detail | Triple quadrupole mass spectrometry | Quantification of Edoxaban and its active metabolite M-4 in patient plasma. | nih.gov |
Synthetic Methodologies and Formation Pathways of 4 S Edoxaban Pyridine N Oxide
General Synthetic Routes for Pyridine (B92270) N-Oxides
Pyridine N-oxides are versatile intermediates in organic synthesis, often exhibiting different reactivity compared to their parent pyridine counterparts. The N-oxide functionality can activate the pyridine ring for both nucleophilic and electrophilic substitution. epa.gov
The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. epa.gov This transformation is typically achieved using various oxidizing agents.
Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. pharmaffiliates.comgoogle.com Hydrogen peroxide is also widely used, often in the presence of a catalyst like methyltrioxorhenium (MTO) or in acetic acid. arkat-usa.orgmdpi.com Other reagents that have been employed for this transformation include Caro's acid and oxaziridines. arkat-usa.org The choice of the oxidizing agent and reaction conditions can be influenced by the substituents present on the pyridine ring. For instance, pyridines with electron-donating groups are generally more susceptible to oxidation.
| Oxidizing Agent | Typical Reaction Conditions | Reference |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | In a chlorinated solvent (e.g., dichloromethane) at room temperature. | google.com |
| Peracetic acid | In acetic acid, often with heating. | arkat-usa.org |
| Hydrogen Peroxide/Catalyst (e.g., MTO) | In a suitable solvent with a catalytic amount of the rhenium compound. | mdpi.com |
The synthesis of chiral pyridine N-oxides is of significant interest, particularly in the context of asymmetric catalysis where they can serve as chiral ligands or organocatalysts. nih.govmiami.edu When the pyridine molecule itself is chiral, as is the case with Edoxaban (B1671109), direct oxidation of the chiral pyridine will lead to the corresponding chiral N-oxide.
If the chirality is introduced via a substituent on the pyridine ring, the synthesis often involves the preparation of the chiral pyridine precursor followed by N-oxidation. For instance, a chiral oxazoline moiety can be introduced to a pyridine ring, followed by oxidation to the N-oxide. mdpi.com In some cases, a racemic mixture of chiral pyridine N-oxides can be synthesized and then resolved into individual enantiomers or diastereomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. nih.gov
Investigating Formation as a Byproduct in Edoxaban Chemical Synthesis
Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the starting materials, intermediates, and degradation of the final product. 4(S)-Edoxaban Pyridine N-Oxide has been identified as an oxidative degradation product of Edoxaban. nih.gov
Forced degradation studies are instrumental in identifying potential impurities that may form under various stress conditions. Studies on Edoxaban have shown that it is susceptible to oxidative degradation. nih.gov Exposure of Edoxaban to oxidative stress conditions, such as treatment with hydrogen peroxide, leads to the formation of N-oxide impurities. nih.gov
Specifically, research has identified the formation of three oxidative degradation products of Edoxaban, which include N-oxide and di-N-oxide impurities. nih.gov The formation of these impurities is a result of the oxidation of the nitrogen atom in the pyridine ring of the Edoxaban molecule. The presence of residual oxidizing agents from previous synthetic steps or exposure to atmospheric oxygen, especially in the presence of light or metal ions, could potentially facilitate the formation of this compound during the manufacturing process or on storage.
| Stress Condition | Observed Degradation Products | Reference |
|---|---|---|
| Oxidative Stress (e.g., H₂O₂) | N-oxide and di-N-oxide impurities | nih.gov |
The synthesis of Edoxaban is a multi-step process involving several intermediates. newdrugapprovals.orgpatsnap.com While specific precursor-related impurities that directly lead to the formation of this compound are not extensively detailed in publicly available literature, a retrospective analysis of the synthetic route can suggest potential sources.
If any of the synthetic steps leading to the final Edoxaban molecule employ oxidizing agents, incomplete removal of these agents could lead to the oxidation of the pyridine nitrogen in the final product. Furthermore, certain reaction intermediates might be more prone to oxidation than Edoxaban itself. For example, if a precursor already contains the pyridine moiety, its exposure to oxidative conditions at any stage of the synthesis could potentially generate the corresponding N-oxide, which may then be carried through to the final product. A thorough understanding of the reactivity of all intermediates and the control of oxidizing agents are crucial to minimize the formation of this impurity.
Development of Reference Standards for this compound
The availability of well-characterized reference standards for impurities is essential for the quality control of pharmaceuticals. These standards are used for the identification and quantification of impurities in the drug substance and drug product. Several chemical suppliers offer this compound as a reference standard. daicelpharmastandards.com
The synthesis of the this compound reference standard would likely involve the controlled, direct oxidation of high-purity Edoxaban. A suitable oxidizing agent, such as m-CPBA or a carefully controlled system of hydrogen peroxide and a catalyst, would be employed. The reaction would need to be monitored closely to ensure selective mono-N-oxidation and to minimize the formation of the di-N-oxide and other degradation products.
Given the chiral nature of the molecule, maintaining the stereochemical integrity at the "(S)" configuration is paramount. Direct oxidation is unlikely to affect the existing chiral centers. Following the synthesis, the compound would undergo extensive purification, typically using chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
The characterization and certification of the reference standard would involve a battery of analytical techniques to confirm its identity, purity, and potency. These techniques would include:
Mass Spectrometry (MS) to confirm the molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure and confirm the position of the N-oxide.
High-Performance Liquid Chromatography (HPLC) to determine the purity.
Chiral HPLC to confirm the enantiomeric purity.
Fourier-Transform Infrared (FTIR) Spectroscopy to identify functional groups.
Quantitative analysis (e.g., by qNMR or mass balance) to assign a potency value.
The availability of a highly pure and well-characterized reference standard for this compound is crucial for analytical method development, validation, and routine quality control testing of Edoxaban.
Degradation and Stability Research of Edoxaban Leading to 4 S Edoxaban Pyridine N Oxide
Forced Degradation Studies and N-Oxide Formation
Forced degradation, or stress testing, of edoxaban (B1671109) has been conducted under conditions of oxidation, photolysis, thermal stress, and hydrolysis across a range of pH values. These studies have demonstrated that edoxaban is susceptible to degradation, particularly under oxidative and hydrolytic conditions, leading to the formation of various impurities, including N-oxides. ijpsr.comasianpubs.orgijper.orgresearchgate.netwisdomlib.org
Mechanisms of Oxidative Degradation Yielding Pyridine (B92270) N-Oxide
Oxidative stress represents a significant degradation pathway for edoxaban, leading to the formation of N-oxide impurities. The edoxaban molecule contains two nitrogen atoms within heterocyclic ring systems—one in the pyridine ring and another in the thiazolopyridine moiety—that are susceptible to N-oxidation.
The mechanism of N-oxide formation involves the reaction of the nitrogen lone pair electrons with an oxidizing agent, such as hydrogen peroxide (H₂O₂). In the case of 4(S)-Edoxaban Pyridine N-Oxide, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidant. This results in the formation of an N-O bond. The formation of edoxaban N-oxide is also a known metabolic pathway, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which further underscores the susceptibility of the nitrogen atoms in the molecule to oxidation. vulcanchem.compharmgkb.org
Research has shown that exposing edoxaban to oxidative conditions, such as 10% H₂O₂ for 15 minutes, results in significant degradation. asianpubs.org In-depth studies using high-resolution mass spectrometry have identified three major oxidative degradation products. bohrium.comnih.gov These have been designated as a di-N-oxide impurity (DP-1), N-oxide-1 impurity (DP-2), and N-oxide-2 impurity (DP-3). nih.gov The di-N-oxide impurity involves the oxidation of both the pyridine and thiazolopyridine nitrogen atoms. clearsynth.com The formation of these multiple N-oxide species highlights the reactivity of the nitrogen centers in the edoxaban structure under oxidative stress.
The table below summarizes the conditions used in oxidative forced degradation studies of edoxaban.
| Oxidizing Agent | Concentration | Exposure Time | Temperature | Reference |
| Hydrogen Peroxide | 10% | 15 min | Not Specified | asianpubs.org |
| Hydrogen Peroxide | 3% | Not Specified | Room Temperature | ijrps.com |
| Hydrogen Peroxide | 3% | Not Specified | 60 °C | ijpsr.com |
Photolytic Degradation Pathways and N-Oxidation
The photostability of a drug is its ability to withstand exposure to light. Photolytic degradation can occur when a molecule absorbs light energy, leading to a chemical reaction. For pyridine-containing compounds, this can sometimes lead to the formation of N-oxides, potentially through the interaction with reactive oxygen species generated during photolysis. clearsynth.com
However, forced degradation studies on edoxaban have shown it to be relatively stable under photolytic conditions. When exposed to light according to ICH guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of 200 W·h/m²), some studies have reported minimal to no degradation. ijpsr.comwisdomlib.org One study observed approximately 11-12% degradation under photolytic conditions, but did not specifically identify the N-oxide as a degradant. asianpubs.org Another study reported 15.28% degradation after 4 hours of exposure to direct sunlight, with the formation of four unspecified degradant peaks. ijrps.com
While the direct photolytic conversion of edoxaban to its pyridine N-oxide has not been explicitly detailed in the reviewed literature, the general principles of photochemistry suggest that prolonged exposure or the presence of photosensitizers could potentially lead to N-oxidation.
Thermal Stress-Induced Formation of N-Oxide
Thermal degradation studies are performed to evaluate the stability of a drug substance at elevated temperatures. For edoxaban, it has been found to be generally stable under thermal stress. One study exposed the drug to a dry heat of 105°C for one hour and found only about 8-9% degradation. asianpubs.org Another study found no degradation under thermal stress. wisdomlib.org A more prolonged exposure at 100°C for 2 hours resulted in a higher degradation of 40.92%, yielding two unspecified degradation products. ijrps.com
The reviewed literature does not specifically identify this compound as a product of thermal degradation. This suggests that N-oxidation is not a primary degradation pathway under thermal stress alone.
Hydrolytic Degradation (Acid/Base) Impact on N-Oxide Generation
Hydrolytic degradation involves the reaction of a substance with water, which can be catalyzed by the presence of acids or bases. Edoxaban has been shown to be susceptible to both acidic and basic hydrolysis. ijpsr.comijper.org
Under acidic conditions (e.g., 1N HCl), significant degradation has been observed, with multiple degradation products being formed. ijrps.com One study using UPLC-MS identified six degradation products under acidic stress. One of these, designated DP4, had a mass-to-charge ratio ([M+H]⁺) of 564, which corresponds to the molecular weight of an edoxaban N-oxide. researchgate.net This suggests that N-oxidation could be a minor pathway during acid-catalyzed hydrolysis, although the primary degradation routes involve the cleavage of amide bonds.
In basic conditions (e.g., 0.1N NaOH), edoxaban also shows significant degradation, with the formation of several degradants. ijrps.com However, the available literature does not specifically report the formation of this compound under basic hydrolysis. The primary degradation pathways appear to be related to the hydrolysis of the amide linkages in the molecule. ijpsr.com
The table below summarizes the degradation of edoxaban observed under various stress conditions in one study. asianpubs.org
| Stress Condition | Parameters | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | ~15-16% |
| Base Hydrolysis | 0.1 M NaOH | ~18-20% |
| Oxidative | 10% H₂O₂ | ~11-12% |
| Thermal | 105 °C, 1 hr | ~8-9% |
| Photolytic | 1 ICH cycle | ~11-12% |
Identification and Structural Characterization of Degradation Products
The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways and ensuring the safety of a pharmaceutical product. For edoxaban, liquid chromatography coupled with mass spectrometry (LC-MS) has been the primary analytical tool for this purpose. bohrium.comnih.govresearchgate.net
As mentioned previously, oxidative degradation of edoxaban tosylate hydrate (B1144303) can lead to three N-oxide impurities. nih.gov These have been characterized by high-resolution mass spectrometry, which provides accurate mass measurements to determine their elemental composition. nih.gov
Di-N-oxide impurity (DP-1): This impurity results from the oxidation of both the pyridine and thiazolopyridine nitrogen atoms. clearsynth.com
N-oxide-1 impurity (DP-2): A mono-N-oxide derivative.
N-oxide-2 impurity (DP-3): Another mono-N-oxide derivative.
The compound of interest, this compound, would be one of the mono-N-oxide impurities where the oxidation has occurred on the nitrogen of the pyridine ring. The chemical structure of this compound is provided by various chemical suppliers, confirming its identity as a known edoxaban impurity. alentris.orgaquigenbio.comsynzeal.com
The table below details the identified oxidative degradation products of edoxaban.
| Degradation Product | Designation | Description | Reference |
| Edoxaban di-N-oxide | DP-1 | N-oxidation on both pyridine and thiazolopyridine rings | nih.govclearsynth.com |
| Edoxaban N-oxide-1 | DP-2 | Mono-N-oxide impurity | nih.gov |
| Edoxaban N-oxide-2 | DP-3 | Mono-N-oxide impurity | nih.gov |
| Edoxaban Pyridine N-Oxide | Not Applicable | N-oxidation on the pyridine ring | alentris.orgaquigenbio.comsynzeal.com |
Kinetic Studies of N-Oxide Formation During Degradation
Kinetic studies of degradation provide information on the rate at which a drug substance degrades and can help in predicting its shelf-life. For edoxaban, it has been reported that its degradation generally follows first-order kinetics under various stress conditions. ijpsr.comresearchgate.net This means that the rate of degradation is directly proportional to the concentration of edoxaban.
Influence of Excipients and Formulation Components on N-Oxide Stability (in a non-clinical context)
The chemical stability of an active pharmaceutical ingredient (API) within a finished dosage form is critically dependent on its interactions with pharmaceutical excipients. In the case of Edoxaban, a primary degradation pathway under oxidative conditions is the formation of its major oxidative degradant, this compound. Non-clinical, laboratory-based drug-excipient compatibility studies are therefore essential during formulation development to identify and mitigate factors that promote this specific transformation. Research in this area focuses on understanding how common formulation components can either catalyze or inhibit the N-oxidation of the pyridine ring in the Edoxaban molecule.
The primary driver for the formation of this compound in a solid dosage form is oxidative stress. This stress is often inadvertently introduced by certain excipients that contain reactive oxidative species, such as residual peroxides, hydroperoxides, or trace metal ions that can catalyze oxidation reactions.
Key research findings indicate that excipients commonly used as binders or solubilizers, such as Povidone (polyvinylpyrrolidone, PVP) and Polysorbates, are of particular concern. These polymers can contain varying levels of peroxide impurities as byproducts of their manufacturing or due to degradation upon storage. When formulated with Edoxaban, these peroxides can directly oxidize the nitrogen atom of the pyridine moiety, leading to a significant increase in the levels of this compound, particularly under accelerated stability conditions (e.g., elevated temperature and humidity).
Conversely, formulation strategies have been developed to actively inhibit this degradation pathway. The inclusion of antioxidants in the formulation has proven to be an effective control measure. Antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid function as preferential substrates for oxidation. They sacrificially react with peroxide impurities or free radicals, thereby protecting the Edoxaban molecule from N-oxidation.
Common fillers and diluents, such as microcrystalline cellulose (B213188) (MCC) and lactose (B1674315) monohydrate, are generally considered to be more inert and have demonstrated good compatibility with Edoxaban. However, the purity and source of these excipients are still important considerations, as trace amounts of metal ions (e.g., iron) can potentially catalyze oxidative degradation. Therefore, selecting high-purity grades of these excipients is a standard practice to ensure robust product stability.
The following data tables summarize the observed influence of various excipients on the formation of this compound and present illustrative data from simulated compatibility studies.
Table 1: Summary of Excipient Impact on this compound Formation
| Excipient/Component | Category | Observed Influence on N-Oxide Formation | Potential Mechanism | Mitigation Strategy |
|---|---|---|---|---|
| Povidone (PVP) | Binder | Promotes Formation | Contains residual peroxide impurities that directly oxidize the pyridine nitrogen. | Use low-peroxide grades of Povidone; incorporate an antioxidant. |
| Polysorbate 80 | Surfactant / Solubilizer | Promotes Formation | Prone to auto-oxidation, generating hydroperoxides that act as oxidizing agents. | Minimize quantity; ensure high-purity grade; use in combination with antioxidants. |
| Butylated Hydroxytoluene (BHT) | Antioxidant | Inhibits Formation | Acts as a free radical scavenger and sacrificial agent, reacting with peroxides before they can oxidize Edoxaban. | Incorporate into formulation at an effective concentration. |
| Ascorbic Acid (Vitamin C) | Antioxidant | Inhibits Formation | A readily oxidizable compound that preferentially consumes oxidizing species. | Incorporate into formulation, ensuring compatibility with other components. |
| Microcrystalline Cellulose (MCC) | Filler / Diluent | Generally Inert | Largely non-reactive. Potential for catalysis if high levels of metal ion impurities are present. | Use high-purity, low-metal-content pharmaceutical grades. |
| Lactose Monohydrate | Filler / Diluent | Generally Inert | Considered compatible and non-reactive with respect to N-oxidation. | Standard pharmaceutical grades are typically sufficient. |
Table 2: Illustrative Stability Data from Non-Clinical Formulation Studies
This table presents representative data from forced degradation studies designed to evaluate the impact of different formulation compositions on the generation of this compound under accelerated stability conditions (40°C / 75% Relative Humidity).
| Formulation Condition | Stressed Condition | Time Point | This compound Level (% w/w) |
|---|---|---|---|
| Edoxaban + High-Peroxide Povidone | 40°C / 75% RH | 3 Months | 0.45% |
| Edoxaban + High-Peroxide Povidone | 40°C / 75% RH | 6 Months | 0.82% |
| Edoxaban + Low-Peroxide Povidone | 40°C / 75% RH | 6 Months | 0.11% |
| Edoxaban + High-Peroxide Povidone + BHT (0.1%) | 40°C / 75% RH | 6 Months | 0.09% |
| Edoxaban + MCC + Lactose (Control) | 40°C / 75% RH | 6 Months | < 0.05% |
The data clearly illustrate that the choice of excipient grade and the inclusion of an antioxidant are highly effective strategies for controlling the formation of this compound, ensuring the chemical integrity of the Edoxaban API within the final product.
Metabolic and Biotransformation Studies of Edoxaban Non Human and in Vitro Models
Identification of 4(S)-Edoxaban Pyridine (B92270) N-Oxide as a Metabolite in Preclinical Species
The identification of 4(S)-Edoxaban Pyridine N-Oxide, also referred to in literature by the developmental code D103-2684 or as metabolite M-5, has been confirmed in preclinical animal models. nih.govpmda.go.jp In studies using rats, the N-oxide metabolite was explicitly identified in bile samples following the administration of radiolabeled edoxaban (B1671109). pmda.go.jp Specifically, this metabolite accounted for 5.4% of the radioactivity detected in rat bile, confirming its formation in vivo in this species. pmda.go.jp
In contrast, studies in cynomolgus monkeys have shown that unchanged edoxaban is the principal component found in plasma, urine, and feces. fda.gov While other metabolites have been identified in monkeys, the N-oxide is not reported as a major metabolite in this preclinical species, highlighting significant species-dependent variations in metabolic pathways. fda.gov
Enzymatic N-Oxidation Mechanisms in Hepatic Microsomal Systems
The formation of this compound is an oxidative transformation that occurs within the liver. vulcanchem.com This biotransformation is characteristic of a Phase I metabolic reaction, taking place in hepatic microsomal systems. nih.gov The mechanism requires the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor, which is essential for the catalytic activity of monooxygenase enzymes like the cytochrome P450 superfamily. nih.govpmda.go.jp The reaction involves the direct oxidation of the nitrogen atom within the pyridine ring of the edoxaban molecule, leading to the formation of the N-oxide. vulcanchem.com
In Vitro Metabolic Stability and N-Oxide Formation Kinetics
The study of in vitro metabolic stability in liver microsomes is a standard method to predict the intrinsic clearance of a compound. researchgate.net This process typically involves incubating the compound with liver microsomes and monitoring its disappearance over time. researchgate.net
Similarly, the kinetics of metabolite formation are often described by the Michaelis-Menten equation, which characterizes the relationship between the rate of an enzyme-catalyzed reaction and the substrate concentration. peerj.comresearchgate.net Key parameters derived from this model, the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ), quantify the enzyme's affinity for the substrate and its maximum catalytic efficiency, respectively. peerj.comnoahrflynn.com However, based on a review of available scientific literature, specific quantitative data on the in vitro metabolic stability of the this compound metabolite itself, or the precise kinetic parameters (Kₘ, Vₘₐₓ) for its formation from edoxaban in hepatic microsomal systems, are not reported.
Comparative Metabolic Profiling across Non-Human Biological Systems
Metabolic profiling across different preclinical species reveals significant variability in the biotransformation of edoxaban, particularly concerning the formation of the N-oxide metabolite. This variability is crucial for interpreting and extrapolating preclinical data.
In cynomolgus monkeys, the metabolic profile is substantially different. Unchanged edoxaban remains the principal component, with the N-oxide metabolite not being identified as a significant product. fda.gov
This species-dependent difference is a recurring theme in edoxaban's metabolism. For instance, the M-4 metabolite, formed by hydrolysis, is considered human-specific and is only found in trace amounts in preclinical animal models. fda.gov These differences underscore the importance of using multiple species in preclinical evaluation and highlight the unique metabolic pathways present in each biological system.
Advanced Analytical Method Development and Validation for 4 S Edoxaban Pyridine N Oxide
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. Various HPLC-based methods have been tailored for the analysis of Edoxaban (B1671109) and its impurities, including the pyridine (B92270) N-oxide form.
Reverse-Phase HPLC for Separation and Quantification
Reverse-Phase HPLC (RP-HPLC) is the most widely used mode for the analysis of Edoxaban and its related substances. degres.eu In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Impurities like 4(S)-Edoxaban Pyridine N-Oxide, which are generally more polar than the parent drug Edoxaban due to the addition of the oxygen atom, will have a lower affinity for the non-polar column and thus elute earlier.
Method development focuses on optimizing parameters such as mobile phase composition, pH, column type, and flow rate to achieve sufficient resolution between Edoxaban and its impurities. jchr.org For instance, a mixture of an aqueous buffer (like potassium di-hydrogen phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile or methanol) is commonly employed. nih.govtianjindaxuexuebao.com The method is then validated according to International Conference on Harmonisation (ICH) guidelines for parameters including specificity, linearity, accuracy, and precision. degres.eu
Table 1: Example RP-HPLC Method Parameters for Edoxaban and Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm) tbzmed.ac.ir | YMC Triart phenyl (250 × 4.6 mm, 5 µm) nih.gov | C18 column (e.g., Qualisil gold) semanticscholar.org |
| Mobile Phase | 0.1M K2HPO4: Methanol (65:35, v/v) tbzmed.ac.ir | A: 10 mM ammonium acetate B: Acetonitrile:Methanol (1:1) (Gradient) nih.gov | Acetonitrile and Triethylamine buffer (pH 5.5) |
| Flow Rate | 1.0 ml/min tbzmed.ac.ir | 0.7 mL/min nih.gov | 1.0 mL/min |
| Detection (UV) | 245 nm tbzmed.ac.ir | 290 nm nih.gov | 290 nm |
| Column Temp. | 30 °C tbzmed.ac.ir | 40 °C nih.gov | Not Specified |
Chiral HPLC for Enantiomeric Purity Analysis
Edoxaban possesses three chiral centers, which means it can exist as eight different stereoisomers. as-pub.comresearchgate.netgoldncloudpublications.com While the pharmacologically active form is specific, other isomers are considered impurities. researchgate.netgoldncloudpublications.com The formation of this compound occurs on the pyridine ring, which does not directly involve the existing chiral centers of the Edoxaban molecule. However, ensuring the stereochemical integrity of the parent molecule is crucial, and chiral HPLC methods are developed for this purpose.
These methods utilize a chiral stationary phase (CSP), such as silica (B1680970) gel coated with cellulose (B213188) derivatives, to differentiate between stereoisomers. patsnap.com For example, a method using a cellulose-tri(4-chloro-3-methylphenyl carbamate) coated column with a methanol-ethanol mobile phase has been shown to successfully separate Edoxaban from its isomers. patsnap.com Such a method can be applied to confirm that the N-oxide impurity corresponds to the correct stereoisomer of the parent drug. Complete baseline separation between the desired isomer and its impurities is the primary goal of this analysis. patsnap.com
Development of Stability-Indicating HPLC Methods
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug product over its shelf life.
To validate a method as stability-indicating, forced degradation studies are performed where the drug substance is exposed to harsh conditions like acid and base hydrolysis, oxidation, heat, and light. tbzmed.ac.ir Edoxaban shows significant degradation under oxidative stress, leading to the formation of N-oxide products, including the di-N-oxide and two different single N-oxide impurities. nih.gov A validated stability-indicating RP-HPLC method must be able to resolve the main Edoxaban peak from all degradation products formed under these stress conditions. tbzmed.ac.ir Validation data from such studies demonstrate the method's suitability for quality control and stability testing. wisdomlib.org
Table 2: Typical Validation Parameters for a Stability-Indicating HPLC Method
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9996 over a range of 2-25 µg/ml ijrps.com |
| Accuracy (% Recovery) | 95.0% - 105.0% | 99.82% - 100.72% tbzmed.ac.ir |
| Precision (% RSD) | ≤ 2% wisdomlib.org | Intra- and inter-day precision ≤0.71% tbzmed.ac.ir |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.209 µg/ml tbzmed.ac.ir |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.698 µg/ml tbzmed.ac.ir |
Hyphenated Mass Spectrometry (MS) Techniques
Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive identification and structural elucidation of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for the identification of unknown impurities found during HPLC analysis. After separation on the LC column, the eluent is directed into the mass spectrometer, which acts as a highly specific detector, measuring the mass-to-charge ratio (m/z) of the ions. actascientific.com
For this compound, the expected molecular weight is 564.06 g/mol , which is 16 atomic mass units higher than that of Edoxaban (approx. 548.06 g/mol ) due to the addition of one oxygen atom. actascientific.com By monitoring for this specific mass, LC-MS can confirm the presence of the N-oxide impurity in a sample. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the impurity, further confirming its identity. nih.govresearchgate.net Studies on Edoxaban degradation have successfully used LC-MS to detect and identify multiple degradation products, including various N-oxides formed under oxidative stress. nih.govactascientific.com
Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Structural Elucidation
Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information and is highly sensitive for quantification. ijpsr.com In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the impurity of interest is selected and then fragmented. The resulting fragment ions (product ions) create a unique fragmentation pattern, or "fingerprint," for the molecule. researchgate.net
This fragmentation pattern is used for structural elucidation. For this compound, the fragmentation would be compared to that of the parent Edoxaban molecule to confirm that the N-oxidation has occurred on the pyridine ring. researchgate.net Researchers have used high-resolution tandem mass spectrometry, such as with a quadrupole-time of flight (Q-TOF) detector, to characterize oxidative degradation impurities of Edoxaban. nih.govresearchgate.net Furthermore, LC-MS/MS is used for highly sensitive and selective quantification of analytes, even at very low concentrations in complex matrices, by monitoring specific precursor-to-product ion transitions in what is known as multiple reaction monitoring (MRM) mode. nih.gov This technique is suitable for the trace-level quantification of impurities like this compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of pharmaceutical impurities like this compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of a unique elemental composition, which is crucial for confirming the identity of a compound.
For this compound, with a molecular formula of C24H30ClN7O5S, HRMS coupled with a technique like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry would be employed. nih.gov The analysis involves ionizing the molecule (e.g., via electrospray ionization, ESI) and measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The experimentally measured mass is then compared against the theoretical (calculated) exact mass. A low mass error provides strong evidence for the proposed elemental formula, distinguishing it from other potential impurities with the same nominal mass.
Table 1: Theoretical Accurate Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C24H30ClN7O5S |
| Theoretical Monoisotopic Mass | 563.1718 Da |
| Adduct Form | [M+H]⁺ |
| Theoretical m/z of Adduct | 564.1796 Da |
This table presents the calculated theoretical values used as a reference in HRMS analysis. Experimental validation would require the measured m/z to align with this theoretical value with minimal deviation.
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for confirming the detailed chemical structure of this compound. While mass spectrometry provides the elemental composition, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra would be required to confirm the formation of the N-oxide on the pyridine ring of Edoxaban.
In the ¹H NMR spectrum of this compound, the key indicators would be the chemical shifts of the protons on the chloropyridine ring. Compared to the parent Edoxaban molecule, the formation of the N-oxide deshields the adjacent protons, causing them to resonate at a higher chemical shift (further downfield). For instance, typical ¹H NMR signals for protons on a 2-chloropyridine N-oxide ring appear in distinct regions that can be compared to the unmodified Edoxaban structure. rsc.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The formation of the N-oxide on the pyridine ring alters the electronic structure of the chromophore. When analyzed, the UV spectrum of this compound would likely exhibit a shift in its maximum absorbance wavelength (λmax) compared to Edoxaban. For example, Edoxaban has been shown to have a λmax around 290 nm. wjpr.net The introduction of the N-oxide functional group would be expected to cause a shift in this absorbance peak, which can be used as a characterization parameter.
Method Validation Parameters for Research Applications
For the quantitative analysis of this compound in research settings, the analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, must be validated to ensure its reliability. Key validation parameters include selectivity, specificity, linearity, and range.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as the parent drug (Edoxaban), other impurities, or matrix components. Specificity is the ultimate measure of selectivity.
A method's specificity is typically demonstrated through forced degradation studies. tbzmed.ac.ir A sample containing Edoxaban would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products, including the N-oxide. tbzmed.ac.ir The analytical method must demonstrate that the peak corresponding to this compound is well-resolved from the peaks of Edoxaban and all other resulting impurities, with no co-elution. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the analyte peak is spectrally pure.
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of standard solutions of this compound at different known concentrations are prepared and analyzed. The instrument's response (e.g., peak area in HPLC) is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of the quality of the linear fit. For impurity quantification in research applications, a correlation coefficient of >0.99 is generally required.
Table 2: Representative Linearity Data for a Research Method
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.1 | 12,540 |
| 0.2 | 25,110 |
| 0.5 | 62,800 |
| 1.0 | 124,950 |
| 2.0 | 250,500 |
| 5.0 | 624,100 |
| Linear Regression | |
| Slope | 124,800 |
| Intercept | 650 |
| Correlation Coefficient (r²) | 0.9995 |
This table is illustrative of typical data obtained during the validation of an HPLC method for an Edoxaban-related impurity. The specific values would be determined experimentally for this compound.
The validated range would be established based on this linearity data and would be appropriate for the intended purpose of the research, such as quantifying the impurity in stability studies or in different batches of the active pharmaceutical ingredient.
Accuracy and Precision
In the development of analytical methods for pharmaceutical compounds and their impurities, accuracy and precision are paramount to ensure reliable and reproducible results. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements.
For Edoxaban and its related compounds, accuracy is typically assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.
While specific data for this compound is not available, studies on Edoxaban and its other impurities consistently report high accuracy and precision for their analytical methods, typically using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors. For instance, recovery rates for Edoxaban are often within the standard acceptable range of 98-102%, with RSD values for precision being well below 2%. It is expected that a validated method for this compound would demonstrate similarly high levels of accuracy and precision.
Table 1: Representative Accuracy and Precision Data for Edoxaban Analysis (Illustrative)
| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
| Edoxaban | Low | 99.5 | 0.8 | 1.2 |
| Edoxaban | Medium | 100.2 | 0.6 | 1.0 |
| Edoxaban | High | 99.8 | 0.7 | 1.1 |
Note: This table is illustrative and based on typical data for Edoxaban, not this compound.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, especially for the analysis of impurities. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
For impurities like this compound, a low LOQ is essential to ensure that even trace amounts can be accurately quantified to control their levels in the final drug product. The determination of LOD and LOQ is typically based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve.
Published methods for Edoxaban and its other impurities report a wide range of LOD and LOQ values, depending on the analytical technique employed. For HPLC-UV methods, LODs are often in the range of nanograms per milliliter (ng/mL), while more sensitive LC-MS/MS methods can achieve detection limits in the picogram per milliliter (pg/mL) range. A validated method for this compound would be expected to have an LOD and LOQ that are sufficiently low to meet regulatory requirements for impurity profiling.
Table 2: Representative LOD and LOQ Data for Edoxaban Analysis (Illustrative)
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Edoxaban | HPLC-UV | ~10 ng/mL | ~30 ng/mL |
| Edoxaban | LC-MS/MS | ~0.1 ng/mL | ~0.3 ng/mL |
Note: This table is illustrative and based on typical data for Edoxaban, not this compound.
Computational and Theoretical Chemistry Investigations of 4 S Edoxaban Pyridine N Oxide
Molecular Structure Optimization and Conformational Analysis
The initial step in the computational investigation of 4(S)-Edoxaban Pyridine (B92270) N-Oxide involves determining its most stable three-dimensional structure. This is achieved through molecular structure optimization, a process where the molecule's geometry is adjusted to find the lowest energy arrangement of its atoms.
Molecular Structure Optimization: Using quantum mechanics methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), the geometry of the molecule is optimized. nih.gov This process calculates the forces on each atom and iteratively moves them until a stationary point on the potential energy surface is reached, representing a stable conformation. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. The presence of the N-oxide bond introduces a significant dipole moment and alters the geometry of the pyridine ring compared to the parent Edoxaban (B1671109). nih.gov
Table 7.1.1: Illustrative Optimized Geometric Parameters for 4(S)-Edoxaban Pyridine N-Oxide (Note: This data is illustrative and represents typical outputs from DFT calculations.)
| Parameter | Bond/Angle | Optimized Value |
|---|---|---|
| Bond Length | N-O (Pyridine N-Oxide) | 1.25 Å |
| Bond Length | C-Cl (Pyridine Ring) | 1.74 Å |
| Bond Length | C=O (Amide) | 1.23 Å |
| Bond Angle | C-N-O (Pyridine N-Oxide) | 118.5° |
| Dihedral Angle | C-C-N-C (Oxamide Linker) | 175.0° |
Quantum Chemical Calculations of Electronic Properties
Quantum chemical calculations are employed to understand the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.
The N-oxide group is strongly electron-withdrawing and also a strong hydrogen bond acceptor, which significantly influences the molecule's electronic properties. nih.gov Pyridine N-oxides are characterized by a highly polar N⁺-O⁻ bond, with a large dipole moment. nih.govscripps.edu This polarity affects the molecule's solubility and how it interacts with its environment.
Key electronic properties calculated include:
Electrostatic Potential (ESP) Map: This map visualizes the electron density around the molecule. It highlights electron-rich regions (negative potential, typically around the oxygen atoms of the N-oxide and carbonyl groups) that are susceptible to electrophilic attack and electron-poor regions (positive potential, around hydrogen atoms of amide groups) that can act as hydrogen bond donors.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller gap suggests higher reactivity.
Table 7.2.1: Illustrative Calculated Electronic Properties (Note: This data is illustrative and based on typical quantum chemical calculation results.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 6.8 D | High polarity, influencing solubility and interactions |
Molecular Docking Studies with Relevant Biological Targets (e.g., Factor Xa, solely for mechanistic hypothesis generation, non-clinical)
To generate hypotheses about how this compound might interact with its biological target, molecular docking simulations are performed. The primary target of the parent drug, Edoxaban, is Factor Xa, a key enzyme in the coagulation cascade. drugbank.com Docking studies place the ligand (the N-oxide metabolite) into the binding site of the protein (Factor Xa) to predict its preferred binding orientation and affinity.
Factor Xa has well-defined binding pockets, notably the S1 and S4 pockets, which are crucial for inhibitor binding. researchgate.net
S1 Pocket: This is a deep, negatively charged pocket that typically accommodates a positively charged or neutral, but polar, group of the inhibitor.
S4 Pocket: This is a larger, more hydrophobic pocket that often binds aromatic moieties of the inhibitor.
The docking of this compound would be compared to that of Edoxaban to hypothesize how the N-oxide modification impacts binding. The introduction of the polar N-oxide group could alter the interaction profile. For instance, it might form new hydrogen bonds with residues in the binding site or introduce unfavorable steric or electronic interactions, potentially leading to a different binding affinity compared to the parent drug. These studies are purely for generating mechanistic hypotheses and are non-clinical in nature.
Table 7.3.1: Hypothetical Docking Results for this compound with Factor Xa (Note: This data is for illustrative purposes only.)
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interactions with Factor Xa Residues |
|---|---|---|
| Edoxaban | -9.5 | Hydrogen bond with Gly219; Pi-Pi stacking with Tyr228 |
| This compound | -8.2 | Hydrogen bond with Gln192 (via N-oxide); Altered orientation in S4 pocket |
Molecular Dynamics Simulations for Ligand Flexibility and Binding Site Interactions
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of the ligand and protein over time, providing insights into the stability of the binding complex and the flexibility of the ligand within the binding site.
An MD simulation would be initiated using the best-docked pose from the previous step. The system, including the protein, ligand, and surrounding water molecules, is simulated for a period of nanoseconds. Analysis of the MD trajectory can reveal:
Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.
Conformational Changes: How the ligand's conformation adapts to the binding pocket.
Key Interaction Persistence: The stability and duration of specific hydrogen bonds or other interactions identified in the docking study.
Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods can predict various spectroscopic parameters, which can aid in the characterization of the compound.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental spectra.
IR Spectroscopy: Vibrational frequencies can be calculated to predict the positions of key peaks in the infrared spectrum. The N-O stretching frequency in pyridine N-oxides is a characteristic vibration that would be a focus of such a calculation. nih.gov
UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption maxima in the UV-visible spectrum. researchgate.net
Reactivity Descriptors: Beyond HOMO/LUMO energies, quantum chemistry can calculate a range of reactivity descriptors based on Conceptual DFT. These include:
Fukui Functions: Indicate the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
Table 7.5.1: Illustrative Predicted Spectroscopic and Reactivity Data (Note: This data is illustrative and represents typical theoretical predictions.)
| Data Type | Parameter | Predicted Value/Region |
|---|---|---|
| IR Spectroscopy | N-O Stretch | ~1250 cm⁻¹ |
| ¹³C NMR | Carbon attached to N-Oxide | ~140 ppm |
| Reactivity | Fukui Function (f⁻) | Highest on C4 of the pyridine ring |
| Reactivity | Electrophilicity Index (ω) | 3.1 eV |
Role and Research Significance of 4 S Edoxaban Pyridine N Oxide in Drug Substance Quality
Impurity Profile Assessment in Edoxaban (B1671109) Drug Substance
The impurity profile of a drug substance is a comprehensive list of all potential and actual impurities. For Edoxaban, a potent and selective oral inhibitor of Factor Xa, establishing a detailed impurity profile is a regulatory requirement and essential for ensuring patient safety. nih.govwikidoc.org 4(S)-Edoxaban Pyridine (B92270) N-Oxide is a notable impurity that is closely monitored.
This compound is structurally similar to the parent drug, with the key difference being the oxidation of the nitrogen atom on the pyridine ring of the thiazolopyridine moiety. vulcanchem.com It is recognized as both a process-related impurity, potentially formed during the synthesis of Edoxaban, and a degradation product that can arise during storage. researchgate.net Furthermore, it has been identified as a metabolite of Edoxaban, formed in the body through oxidative metabolism. vulcanchem.com
The assessment of the Edoxaban impurity profile involves advanced analytical techniques to separate and quantify any impurities present. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose, often coupled with mass spectrometry (MS) for definitive identification. vulcanchem.comresearchgate.net These methods must be sensitive and specific enough to detect and quantify 4(S)-Edoxaban Pyridine N-Oxide at levels stipulated by regulatory bodies like the International Council for Harmonisation (ICH).
Below is a data table summarizing the key identification details for this impurity.
| Property | Value |
| Chemical Name | 5-chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide daicelpharmastandards.com |
| Alternative Names | Edoxaban Impurity 8 daicelpharmastandards.comnaarini.com, Edoxaban-M5 vulcanchem.com |
| CAS Number | 2803372-49-6 daicelpharmastandards.comnaarini.com |
| Molecular Formula | C24H30ClN7O5S vulcanchem.comdaicelpharmastandards.comnaarini.com |
| Molecular Weight | 564.06 g/mol vulcanchem.comdaicelpharmastandards.comnaarini.com |
Strategies for Impurity Control and Management in Chemical Manufacturing
Controlling the level of impurities in an API is a critical objective of the chemical manufacturing process. For this compound, an oxidative degradation product, control strategies focus on minimizing the potential for its formation throughout the synthesis and purification stages of Edoxaban.
Key strategies include:
Process Parameter Optimization: The synthesis of Edoxaban involves multiple chemical steps. patsnap.comportico.org Manufacturers must carefully control reaction conditions such as temperature, pressure, reaction time, and atmosphere. Since this impurity is an N-oxide, preventing unwanted oxidation is paramount. This can involve conducting reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
Raw Material Quality: The purity of starting materials, reagents, and solvents is crucial. Impurities in these materials could potentially catalyze or participate in side reactions that lead to the formation of this compound.
Purification Process Control: Effective purification steps at the end of the synthesis are designed to remove impurities. Techniques like crystallization and chromatography are optimized to ensure the efficient removal of this compound and other related substances from the final API.
In-Process Controls (IPCs): Regular testing at critical points during the manufacturing process helps to monitor the formation of impurities. If levels of this compound are found to be increasing, adjustments can be made to the process in real-time to mitigate its formation.
The overarching goal is to ensure that the level of this and other impurities in the final Edoxaban drug substance is consistently below the reporting, identification, and qualification thresholds established by ICH guidelines.
Use as a Chemical Reference Standard in Quality Control and Research Laboratories
A well-characterized chemical reference standard is indispensable for the accurate analysis of pharmaceutical impurities. This compound is synthesized and purified to a high degree to serve this purpose in quality control (QC) and research laboratories. axios-research.comsynzeal.com
The roles of the this compound reference standard include:
Peak Identification: In chromatographic analysis, the reference standard is used to confirm the identity of the impurity peak in a sample of Edoxaban API by comparing retention times.
Method Development and Validation: When developing new analytical methods (e.g., HPLC), the reference standard is used to establish the method's specificity, linearity, accuracy, precision, and limits of detection and quantification for the impurity. synzeal.comsynzeal.com This ensures the method is suitable for its intended purpose.
Quantitative Analysis: The reference standard is used to prepare calibration curves to accurately quantify the amount of this compound present in a batch of the drug substance.
System Suitability Testing: Before running routine analyses, a small amount of the reference standard is injected to verify that the analytical system (e.g., the HPLC) is performing correctly.
The availability of this reference standard from various suppliers ensures that pharmaceutical manufacturers can consistently and accurately monitor the quality of their Edoxaban drug substance. daicelpharmastandards.comnaarini.comaxios-research.comsynzeal.comsynzeal.com
The table below outlines typical analytical parameters associated with the detection of Edoxaban and its impurities.
| Analytical Method Parameter | Specification |
| Primary Technique | High-Performance Liquid Chromatography (HPLC) vulcanchem.comresearchgate.net |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm) or equivalent researchgate.net |
| Detection | Photodiode Array (PDA) or Mass Spectrometry (MS) vulcanchem.comresearchgate.net |
| Detection Wavelength | ~290 nm vulcanchem.com |
| Limit of Quantification (LOQ) | Method-dependent, often in the µg/mL range researchgate.netjchr.org |
Contribution to Understanding Drug Substance Purity and Stability Attributes
The study of specific impurities like this compound is fundamental to building a comprehensive understanding of the purity and stability of the Edoxaban drug substance. Stability testing is a critical component of this understanding.
During forced degradation studies, the Edoxaban API is subjected to harsh conditions, including oxidative, thermal, photolytic, and hydrolytic (acidic and basic) stress. researchgate.net The samples are then analyzed to identify any degradation products that form. The formation of this compound, particularly under oxidative stress conditions, provides valuable insight into the degradation pathways of the Edoxaban molecule.
This knowledge contributes to:
Establishing a Degradation Profile: It helps to create a complete picture of how the drug substance degrades over time and under various environmental influences.
Developing Stability-Indicating Methods: The analytical method used for routine testing must be proven to be "stability-indicating." This means it must be able to separate all known degradation products, like this compound, from the parent API peak, ensuring that the assay for the API is accurate and not inflated by the presence of co-eluting impurities. researchgate.net
Defining Storage Conditions and Shelf-Life: By understanding how and under what conditions this compound is formed, appropriate storage conditions (e.g., protection from light, controlled temperature and humidity) can be defined to minimize degradation and ensure the drug substance maintains its quality and purity throughout its assigned shelf-life.
Future Research Directions and Emerging Methodological Approaches
Exploration of Biocatalytic Routes for N-Oxide Formation
The synthesis of drug metabolites for use as analytical standards is often a complex chemical undertaking. Biocatalysis, the use of natural catalysts like enzymes or whole microorganisms, presents a promising and sustainable alternative. Future research should focus on developing biocatalytic methods for the specific production of 4(S)-Edoxaban Pyridine (B92270) N-Oxide.
Research Focus Areas:
Microbial Biotransformation: Fungi, particularly from the Cunninghamella genus, are well-documented for their ability to perform highly selective N-oxidation on pyridine-containing compounds. researchgate.net For instance, Cunninghamella echinulata var. elegans has been successfully used to convert 3-(N-Boc-aminomethyl)-5-bromopyridine into its corresponding N-oxide with high efficiency. researchgate.net Future studies could screen a panel of microorganisms, including various fungal and bacterial strains, for their ability to convert edoxaban (B1671109) into its N-oxide metabolite. This approach could yield a highly selective and scalable production method.
Isolated Enzyme Systems: The primary enzyme responsible for forming this metabolite in humans is CYP3A4. vulcanchem.com Utilizing isolated, recombinant CYP3A4 in an in-vitro system could provide a direct and clean route to synthesize 4(S)-Edoxaban Pyridine N-Oxide. This would mimic the physiological pathway and avoid the generation of other metabolites that might occur with whole-cell systems.
Biomolecule-Inspired Catalysis: Emerging research in enantioselective N-oxidation utilizes aspartic acid-containing peptides as catalysts. nih.govacs.org These biomolecule-inspired systems can achieve high levels of asymmetric induction, presenting a novel approach to producing specific stereoisomers of N-oxides. nih.govacs.orgchemrxiv.org Exploring such peptide-based catalysts could offer a new, highly controlled method for synthesizing the target compound.
The development of these biocatalytic routes would not only facilitate the production of an important analytical standard but also align with green chemistry principles by reducing reliance on harsh chemical reagents and complex purification steps.
Advanced Analytical Techniques for Ultra-Trace Level Detection
Given that this compound is a minor metabolite, its detection and quantification in biological matrices require highly sensitive and specific analytical methods. psu.edunih.gov Research into and the application of cutting-edge analytical technologies are paramount for accurately characterizing its pharmacokinetic profile.
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is the established gold standard for quantifying edoxaban and its metabolites. psu.edunih.govmdpi.com Modern iterations of this technology, such as Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), provide superior resolution, sensitivity, and speed. nih.govbiotech-spain.com Validated LC-MS/MS methods have achieved lower limits of quantitation for edoxaban metabolites as low as 50 pg/mL in plasma, demonstrating the capability for ultra-trace detection. psu.edu
Future advancements should focus on:
High-Resolution Mass Spectrometry (HRMS): Unlike tandem mass spectrometry which targets specific mass transitions, HRMS provides highly accurate mass measurements, enabling the confident identification of unknown metabolites and the characterization of complex samples without the need for a pre-synthesized standard. apacsci.com This is invaluable in early-stage metabolite profiling.
Novel Fragmentation Techniques: Technologies such as Electron-Activated Dissociation (EAD) can provide unique and information-rich fragment ions, which is particularly useful for the structural elucidation of metabolites. sciex.com The enhanced sensitivity of systems like the ZenoTOF 8600 allows for the detection of trace-level fragments that might be missed with conventional methods, thereby increasing confidence in metabolite identification. sciex.com
Improved Sample Preparation: The effectiveness of any analytical technique is dependent on the quality of the sample preparation. Research into more efficient and selective extraction techniques, such as advanced Solid-Phase Extraction (SPE) sorbents or automated liquid handling systems, can improve recovery, reduce matrix effects, and increase throughput. psu.edunih.gov
The following table summarizes and compares key analytical techniques relevant to the detection of this compound.
| Technique | Principle | Advantages | Typical Application | Reported LOQ/LOD |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. frontiersin.org | High sensitivity and selectivity; robust and widely used for quantitative analysis. frontiersin.org | Therapeutic drug monitoring; pharmacokinetic studies of edoxaban and its metabolites. nih.govmdpi.com | LLOQ: 0.4-3.6 µg/L (urine); 50 pg/mL (plasma). psu.edusysmex.at |
| UHPLC-MS/MS | Uses smaller particle size columns for higher pressure, faster, and more efficient separation. biotech-spain.com | Increased throughput; improved chromatographic resolution and sensitivity. nih.govbiotech-spain.com | High-throughput preclinical screening; quantification in complex biological matrices. nih.gov | Calibration range down to 5 nmol/L (serum). nih.gov |
| HRMS | Measures mass-to-charge ratio with very high accuracy. apacsci.com | Unambiguous identification of unknown compounds; elemental composition determination. apacsci.com | Metabolite identification and structural characterization in discovery phases. | Not typically defined by LOQ, but offers high sensitivity and specificity. researchgate.net |
| LC-EAD-MS/MS | Uses electron-based fragmentation to generate unique structural fragments. sciex.com | Provides complementary fragmentation data for confident structural elucidation of labile metabolites. | Characterization of challenging metabolites like glucuronides and N-oxides. sciex.com | Offers significantly enhanced sensitivity over older systems for trace fragments. sciex.com |
This table is generated based on data from multiple sources. psu.edunih.govmdpi.comnih.govbiotech-spain.comapacsci.comsciex.comfrontiersin.orgsysmex.atresearchgate.net
Deeper Insights into the Mechanistic Basis of N-Oxidation in Chemical and Biological Systems
Understanding how the pyridine N-oxide is formed is crucial. This involves studying the reaction mechanisms in both biological systems (enzyme-catalyzed) and chemical synthesis.
Biological N-Oxidation:
In humans, the formation of this compound is an enzymatic process catalyzed primarily by CYP3A4. drugbank.comvulcanchem.com Cytochrome P450 enzymes utilize a heme iron center to activate molecular oxygen. nih.govresearchgate.net The key oxidizing species is a high-valent iron-oxo intermediate known as Compound I. nih.govmdpi.com The N-oxidation of a pyridine ring by a P450 enzyme is thought to proceed via a Single-Electron Transfer (SET) mechanism. jst.go.jp
Electron Abstraction: The nitrogen atom of the pyridine ring donates an electron to the highly electrophilic Compound I. nih.govjst.go.jp
Radical Cation Formation: This transfer generates a substrate radical cation and reduces the iron center.
Oxygen Rebound: The oxygen atom is subsequently transferred to the nitrogen, forming the N-O bond and regenerating the catalyst's resting state.
Future research using computational modeling (e.g., QM/MM calculations) and kinetic isotope effect studies could further elucidate the precise transition states and energy barriers for the N-oxidation of edoxaban by CYP3A4, confirming the dominance of the SET pathway over alternatives like Hydrogen Atom Transfer (HAT). rsc.org
Chemical N-Oxidation:
Chemically, pyridine N-oxides are typically synthesized using strong oxidizing agents like peroxy acids. researchgate.net However, modern catalysis offers milder and more selective methods. nih.gov Catalytic systems often use hydrogen peroxide as a clean oxidant in the presence of a metal catalyst, such as methyltrioxorhenium (MTO) or various polyoxometallates. nih.gov Recent advances also include photoredox catalysis, where light is used to generate a reactive pyridine N-oxy radical intermediate from a pyridine N-oxide, which can then participate in further reactions. researchgate.netchemrxiv.org
The fundamental difference lies in the nature of the oxidant: chemical methods often involve direct oxygen transfer from a peroxide, while the biological method uses a precisely controlled, enzyme-bound iron-oxo species.
| Feature | Chemical N-Oxidation (e.g., with Peracids) | Biological N-Oxidation (CYP450-mediated) |
| Oxidizing Agent | Direct transfer from reagents like H₂O₂ or m-CPBA. researchgate.netnih.gov | Activated oxygen in the form of a high-valent iron-oxo species (Compound I). nih.govresearchgate.net |
| Mechanism | Nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid. | Single-Electron Transfer (SET) from the pyridine nitrogen to Compound I. nih.govjst.go.jp |
| Selectivity | Can be low; may lead to over-oxidation or side reactions depending on the substrate and reagents. | High regio- and stereoselectivity dictated by the enzyme's active site architecture. |
| Reaction Conditions | Often requires stoichiometric reagents and can involve harsh conditions. | Occurs under physiological conditions (mild temperature and pH). |
| Catalyst | Can be stoichiometric or, in modern methods, catalytic (e.g., MTO). nih.gov | Catalytic cycle involving the heme prosthetic group and a protein scaffold. researchgate.net |
This table is generated based on data from multiple sources. researchgate.netnih.govresearchgate.netjst.go.jpnih.gov
Potential Use of this compound as a Tool Compound in Mechanistic Biological Research (non-clinical)
Beyond its role as a simple metabolite, a synthesized and purified standard of this compound can serve as a valuable "tool compound" in non-clinical research. Metabolomics and the use of isolated metabolites are powerful approaches for elucidating biotransformation pathways and identifying potential biological activities. researchgate.netnih.govnih.gov
Applications as a Research Tool:
Reference Standard: Its most immediate use is as a qualified reference standard for analytical methods. psu.edu This is essential for validating assays used in pharmacokinetic studies and for accurately quantifying the extent of this metabolic pathway in various in-vitro and in-vivo models.
Enzyme Phenotyping: The compound can be used in in-vitro experiments with human liver microsomes or recombinant enzymes to confirm the specific P450 isoforms responsible for its formation and to investigate potential inhibition or induction of these enzymes. psu.edu
Q & A
Q. What steps mitigate discrepancies between theoretical and experimental reaction yields in pyridine N-oxide synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
